N-Nitrosoatenolol
Overview
Description
N-Nitroso Atenolol is a derivative of the beta-blocker atenolol, which is commonly used to manage cardiovascular conditions such as hypertension and angina. The nitroso group in N-Nitroso Atenolol is known to impart genotoxic properties, making it a compound of interest in toxicology and pharmacology research .
Mechanism of Action
Mode of Action
N-Nitrosoatenolol, like Atenolol, is believed to work by selectively binding to the β1-adrenergic receptor as an antagonist . This prevents the binding of norepinephrine and epinephrine, inhibiting the normal sympathetic effects that act through these receptors . Consequently, this reduces the heart rate, decreases the force of the contractions of the heart muscles, and reduces blood pressure .
Biochemical Pathways
Atenolol’s antagonistic action on β1-adrenergic receptors inhibits the effects of catecholamines (epinephrine and norepinephrine), which are involved in the ‘fight or flight’ response . This leads to a decrease in heart rate, cardiac output, and blood pressure .
Pharmacokinetics
Atenolol, the parent compound, is known to be rapidly absorbed orally, with incomplete (~50%) bioavailability . Atenolol undergoes minimal hepatic metabolism and is primarily excreted unchanged in the urine . The half-life of Atenolol is approximately 6 to 7 hours in adults with normal renal function, and this can be prolonged in individuals with renal impairment .
Result of Action
This compound is a genotoxic derivative of Atenolol . It has been found to induce DNA fragmentation in rat hepatocytes when used at concentrations ranging from 0.1 to 1 mM
Biochemical Analysis
Biochemical Properties
N-Nitrosoatenolol interacts with various biomolecules in the body. It is known to induce DNA fragmentation in rat hepatocytes when used at concentrations ranging from 0.1 to 1 mM This suggests that this compound may interact with enzymes and proteins involved in DNA repair and replication
Cellular Effects
This compound can have significant effects on various types of cells. For instance, it has been shown to induce DNA fragmentation in rat hepatocytes This suggests that this compound may influence cell function by causing DNA damage, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be genotoxic, suggesting that it may exert its effects at the molecular level by causing DNA damage This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that beta-blockers like atenolol, from which this compound is derived, can affect metabolic pathways related to blood pressure regulation
Preparation Methods
N-Nitroso Atenolol can be synthesized through the nitrosation of atenolol. This reaction typically involves the use of sodium nitrite in an acidic medium, such as hydrochloric acid. The reaction conditions must be carefully controlled to ensure the formation of the nitroso derivative without significant side reactions . Industrial production methods would likely involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.
Chemical Reactions Analysis
N-Nitroso Atenolol undergoes several types of chemical reactions:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced back to the amine.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso Atenolol is primarily used in toxicology and pharmacology research due to its genotoxic properties. It has been shown to induce DNA fragmentation in rat hepatocytes, making it a useful compound for studying the mechanisms of DNA damage and repair . Additionally, it can be used as a model compound to study the formation and effects of nitrosamines, which are a class of compounds with significant health implications.
Comparison with Similar Compounds
N-Nitroso Atenolol is similar to other nitrosamine derivatives of beta-blockers, such as N-Nitroso Propranolol and N-Nitroso Metoprolol. These compounds share similar genotoxic properties due to the presence of the nitroso group. the specific effects and reactivity can vary depending on the structure of the parent beta-blocker. For example, N-Nitroso Propranolol has been shown to have different DNA-damaging effects compared to N-Nitroso Atenolol .
Similar compounds include:
- N-Nitroso Propranolol
- N-Nitroso Metoprolol
- N-Nitroso Nadolol
- N-Nitroso Oxprenolol
- N-Nitroso Sotalol
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-10(2)17(16-20)8-12(18)9-21-13-5-3-11(4-6-13)7-14(15)19/h3-6,10,12,18H,7-9H2,1-2H3,(H2,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORPAGHSJJNFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928722 | |
Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134720-04-0 | |
Record name | N-Nitrosoatenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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